molecular formula C23H25N5O3S B2980269 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-86-7

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2980269
CAS No.: 868219-86-7
M. Wt: 451.55
InChI Key: XDXUJFZVYJOWQU-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction increases acetylcholine levels, which is a key mechanism in the treatment of neurodegenerative diseases like Alzheimer’s .

Cellular Effects

The compound’s effects on cells are largely tied to its influence on acetylcholine levels. By inhibiting acetylcholinesterase, it can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been shown to bind to the active site of acetylcholinesterase, inhibiting the enzyme and leading to increased acetylcholine levels . This binding interaction is thought to be facilitated by the compound’s p-methylphenyl group .

Metabolic Pathways

The metabolic pathways involving 5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are not yet fully known. Given its inhibitory effect on acetylcholinesterase, it may be involved in the cholinergic pathway .

Properties

IUPAC Name

5-[(4-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-30-18-7-3-16(4-8-18)20(21-22(29)28-23(32-21)24-15-25-28)27-13-11-26(12-14-27)17-5-9-19(31-2)10-6-17/h3-10,15,20,29H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXUJFZVYJOWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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